
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid, also known as TTAA, is an organic molecule that has been studied for its potential applications in various scientific research areas. It has been found to have a variety of effects on various biological processes, and its structure has been used to synthesize a wide range of compounds. This molecule has been studied for its potential to be used in various in vivo and in vitro experiments, as well as its effects on biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
Synthesis and Properties
Synthesis and Toxicity Evaluation
A study by Salionov (2015) focused on synthesizing esthers of 2-(1,2,4-triazoles-3-iltio)acetic acids, which include derivatives similar to (2-Thien-2-yl-1,3-thiazol-4-yl)acetic acid. These compounds exhibited properties like analgesic, neuroleptic, diuretic, anti-inflammatory, and antimicrobial activities. Their acute toxicity was also assessed, indicating that these compounds are low-toxic or practically non-toxic (Salionov, 2015).
Spectroscopic Characterization
Aydin et al. (2010) synthesized and characterized a compound structurally related to this compound, using methods like FT-IR, NMR spectroscopy, and X-ray diffraction. The study highlights the importance of these techniques in understanding the structural and chemical properties of such compounds (Aydin et al., 2010).
Crystal Structure Analysis
Wu et al. (2015) examined the crystal structure of a compound closely related to this compound. This research provides insights into the molecular interactions and stability of such compounds, which are crucial for understanding their behavior in different environments (Wu et al., 2015).
Biological Activity and Applications
Antimicrobial Activity
Mamolo et al. (2003) synthesized derivatives of this compound, showing in vitro antimycobacterial activity against strains of Mycobacterium tuberculosis. This suggests potential applications in developing new antimicrobial agents (Mamolo et al., 2003).
Potential as Biocides
Shirai et al. (2013) synthesized (5-substituted-2-methyl-1,3-thiazole-4-yl) acetic acids and assessed their antimicrobial activities. This research indicates that these compounds, including those similar to this compound, could serve as effective biocides, potentially useful in cosmetics and detergents (Shirai et al., 2013).
Aldose Reductase Inhibition
A study by Kučerová-Chlupáčová et al. (2020) revealed that (4-Oxo-2-thioxothiazolidin-3-yl)acetic acids, related to the compound , are potent inhibitors of aldose reductase, an enzyme involved in diabetic complications. This suggests potential applications in the treatment of diabetes (Kučerová-Chlupáčová et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S2/c11-8(12)4-6-5-14-9(10-6)7-2-1-3-13-7/h1-3,5H,4H2,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWAJRIIRPRMQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40406608 |
Source


|
| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
855716-78-8 |
Source


|
| Record name | (2-thien-2-yl-1,3-thiazol-4-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40406608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
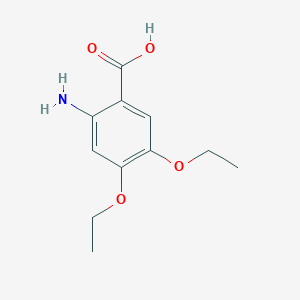
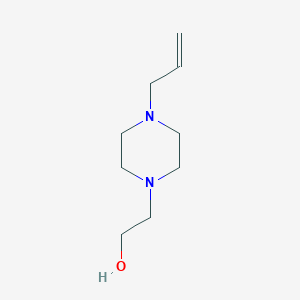
![2-[4-(2-Butyl)-piperazin-1-yl]-ethanol](/img/structure/B1275918.png)
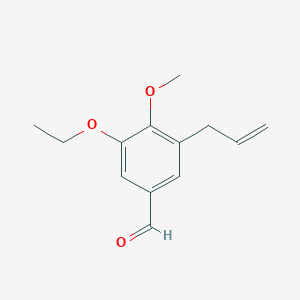
![5-(5-Chlorothiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1275928.png)

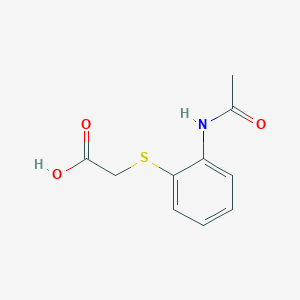
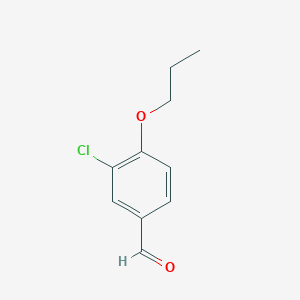

acetic acid](/img/structure/B1275947.png)


![3-[(2-Ethylbutanoyl)amino]benzoic acid](/img/structure/B1275961.png)

